5-Aminopyrazine-2-carboxylic acid
Overview
Description
5-Aminopyrazine-2-carboxylic acid is a compound with the CAS Number: 40155-43-9 and a molecular weight of 139.11 . Its IUPAC name is 5-amino-2-pyrazinecarboxylic acid . It is a solid substance that should be stored in a sealed, dry environment, preferably in a freezer under -20°C .
Synthesis Analysis
The synthesis of compounds related to 5-Aminopyrazine-2-carboxylic acid has been reported in several studies . For instance, favipiravir, an antiviral drug, was synthesized from 2-aminopyrazine . The synthesis involved seven steps, including the creation of 3,6-dichloropyrazine-2-carbonitrile, a key intermediate . Another study described an optimized procedure for the synthesis of favipiravir starting from 3-aminopyrazine-2-carboxylic acid .Molecular Structure Analysis
The molecular structure of 5-Aminopyrazine-2-carboxylic acid can be represented by the formula C5H5N3O2 . A study on a related compound, 3-aminopyrazine-2-carboxylic acid, revealed that each hexacoordinated Al(III) centre adopts a distorted octahedral geometry occupied by two O carboxylate, two N pyrazine, and two O hydroxo atoms .Chemical Reactions Analysis
Several chemical reactions involving compounds related to 5-Aminopyrazine-2-carboxylic acid have been reported . For example, the synthesis of favipiravir involved regioselective chlorination of the pyrazine ring, bromination, Pd-catalyzed cyanation, and Sandmeyer diazotization/chlorination .Scientific Research Applications
Application 1: Synthesis of Favipiravir
- Summary of the Application : Favipiravir (T-705, 6-fluoro-3-hydroxypyrazine-2-carboxamide) is a novel low molecular weight antiviral compound. It has shown activity against many types of RNA viruses (all strains of influenza А, В, С, arenovirus, bunyavirus, flavivirus, alphavirus, norovirus, as well as the Zika, Usutu, and Ebola viruses) .
- Methods of Application or Experimental Procedures : Favipiravir was synthesized in only six steps from 3-aminopyrazine-2-carboxylic acid with an overall yield of about 22.3% . The amination step was catalyzed by a costly (S)-(–)-2,2’-bis(diphenyl-phosphino)-1,1’-binaphthyl ((S)-BINAP), fluorination required using the highly corrosive Olah reagent, while the overall reaction yield was approximately 0.44% .
- Results or Outcomes Obtained : The synthesis of Favipiravir from 3-aminopyrazine-2-carboxylic acid resulted in a promising modern antiviral drug. The generally good tolerance of human patients to favipiravir and the high barrier to the development of resistant viral strains indicate that this drug holds great promise for clinical use around the world .
Application 2: Synthesis of Pyrazinamide
- Summary of the Application : Pyrazinamide is a known anti-tuberculosis agent . It is a prodrug that stops the growth of Mycobacterium tuberculosis. In acidic conditions, pyrazinamide is converted to the active form pyrazinoic acid.
- Methods of Application or Experimental Procedures : The synthesis of Pyrazinamide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
- Results or Outcomes Obtained : The synthesis of Pyrazinamide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-tuberculosis agent .
Application 3: Synthesis of Glipizide
- Summary of the Application : Glipizide is an oral rapid and short-acting anti-diabetic medication from the sulfonylurea class .
- Methods of Application or Experimental Procedures : The synthesis of Glipizide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
- Results or Outcomes Obtained : The synthesis of Glipizide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-diabetic medication .
Application 4: Synthesis of Pyrazinamide
- Summary of the Application : Pyrazinamide is a known anti-tuberculosis agent . It is a prodrug that stops the growth of Mycobacterium tuberculosis. In acidic conditions, pyrazinamide is converted to the active form pyrazinoic acid.
- Methods of Application or Experimental Procedures : The synthesis of Pyrazinamide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
- Results or Outcomes Obtained : The synthesis of Pyrazinamide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-tuberculosis agent .
Application 5: Synthesis of Glipizide
- Summary of the Application : Glipizide is an oral rapid and short-acting anti-diabetic medication from the sulfonylurea class .
- Methods of Application or Experimental Procedures : The synthesis of Glipizide involves the reaction of 5-Aminopyrazine-2-carboxylic acid with other reagents under specific conditions .
- Results or Outcomes Obtained : The synthesis of Glipizide from 5-Aminopyrazine-2-carboxylic acid resulted in an effective anti-diabetic medication .
Safety And Hazards
The safety information for 5-Aminopyrazine-2-carboxylic acid indicates that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Future Directions
The future directions for 5-Aminopyrazine-2-carboxylic acid and related compounds are promising. Favipiravir, a related compound, has been re-purposed to treat COVID-19 patients under emergency provision in several countries . The synthesis routes of favipiravir have been reported by academic groups and companies, and it is believed that diethyl malonate could be used for the synthesis of 2-aminomalonamide .
properties
IUPAC Name |
5-aminopyrazine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-2-7-3(1-8-4)5(9)10/h1-2H,(H2,6,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMEFOOOBIHQRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619638 | |
Record name | 5-Aminopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminopyrazine-2-carboxylic acid | |
CAS RN |
40155-43-9 | |
Record name | 5-Aminopyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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